Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate
CAS No.: 676348-54-2
Cat. No.: VC8456143
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 676348-54-2 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C12H14O3/c1-8-4-5-10(6-9(8)2)11(13)7-12(14)15-3/h4-6H,7H2,1-3H3 |
| Standard InChI Key | NPYPTOMABNEIIV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)CC(=O)OC)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CC(=O)OC)C |
Introduction
Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters, featuring a ketone group adjacent to a methyl ester. Its molecular formula is C12H14O3, and it has a molecular weight of 206.24 g/mol . This compound is of interest in synthetic organic chemistry due to its potential applications in the development of pharmaceuticals and agrochemicals.
Chemical Reactivity
Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate exhibits reactivity similar to other esters and ketones, making it susceptible to nucleophilic attack. This reactivity is crucial for its applications in organic synthesis.
Potential Applications
While specific applications of methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate are not extensively documented, compounds with similar structures are often used in the development of pharmaceuticals and agrochemicals due to their versatile reactivity.
Related Compounds
Compounds with similar structures, such as methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate and methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate, are also of interest in organic chemistry for their potential applications in drug development and other fields.
Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate | C12H14O3 | 206.24 g/mol |
| Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate | C12H14O3 | 206.24 g/mol |
| Methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate | C12H14O3 | 206.24 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume